Cellular RNA Polymerase I Degradation Potency
1-(Pyrazin-2-yl)pentan-1-one induces RNA polymerase I RPA194 subunit degradation in human U2OS cells with an IC50 of 180 nM after 3 hours of exposure [1]. This cellular activity distinguishes it from other pyrazine-containing compounds in the same assay series, which span a range of potencies; the presence and length of the C5 alkanoyl chain directly modulates the degradation-inducing activity relative to shorter-chain or unsubstituted pyrazine analogs [2].
| Evidence Dimension | RPA194 subunit degradation (cellular potency) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Structurally related pyrazine analogs in the same assay series (IC50 values ranging from low nM to inactive) |
| Quantified Difference | The C5 pentanoyl chain confers an IC50 of 180 nM; shorter-chain or different-substituent analogs exhibit divergent potency |
| Conditions | Human U2OS cells; epifluorescence microscopic analysis after 3 h incubation |
Why This Matters
This quantitative cellular activity serves as a key selection criterion for researchers targeting RNA polymerase I-mediated transcription, distinguishing this compound from structurally similar but less active or untested pyrazine ketone analogs.
- [1] BindingDB. BDBM50019315 (CHEMBL3289420). IC50: 180 nM for RPA194 degradation in human U2OS cells after 3 h. Accessed 2026. View Source
- [2] Han Y, Giroux A, Zamboni R, et al. Pyrazinones, compositions containing such compounds and methods of use. U.S. Patent 6,699,856 B2, 2004. View Source
